molecular formula C21H22ClN3O4S B416255 N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B416255
M. Wt: 447.9g/mol
InChI Key: NBFNUIDAJKGBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a chlorophenyl group, a trimethoxyphenyl group, and a thioxo group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable base to form the intermediate chalcone. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, purification methods like recrystallization and column chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Alkylated derivatives

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to bind to viral proteins and inhibit their function, thereby preventing viral replication . In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its combination of a pyrimidine ring with a thioxo group and multiple aromatic substitutions, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C21H22ClN3O4S

Molecular Weight

447.9g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H22ClN3O4S/c1-11-17(20(26)24-14-7-5-13(22)6-8-14)18(25-21(30)23-11)12-9-15(27-2)19(29-4)16(10-12)28-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,30)

InChI Key

NBFNUIDAJKGBSS-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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